C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride
Description
C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride is a primary amine hydrochloride salt featuring a piperidine core substituted at position 1 with a 4-chlorobenzyl group and at position 3 with a methylamine moiety.
Properties
IUPAC Name |
[1-[(4-chlorophenyl)methyl]piperidin-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c14-13-5-3-11(4-6-13)9-16-7-1-2-12(8-15)10-16;/h3-6,12H,1-2,7-10,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZIUGXWXHZQKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
The reductive amination pathway involves converting 1-(4-chloro-benzyl)piperidin-3-one to the corresponding methylamine derivative using methylamine and a reducing agent. Sodium triacetoxyborohydride (STAB) is commonly employed for this transformation. The ketone reacts with methylamine to form an imine intermediate, which is subsequently reduced to the secondary amine.
Typical Reaction Conditions
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Solvent: Dichloromethane or tetrahydrofuran (THF)
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Temperature: 0–25°C
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Reagents:
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Methylamine (2.0–3.0 equiv)
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STAB (1.2–1.5 equiv)
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Reaction Time: 12–24 hours
Challenges and Modifications
While STAB offers high selectivity, its pyrophoric nature and moisture sensitivity limit large-scale applicability. Alternatives such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C) have been explored but may require elevated temperatures or longer reaction times. For example, hydrogenation at 50–60 psi H2 pressure with a palladium catalyst achieves comparable yields (~40–45%) but necessitates specialized equipment.
Yield and Purity Data
Alkylation of Piperidin-3-yl-methylamine
Stepwise Synthesis
This method involves synthesizing piperidin-3-yl-methylamine first, followed by N-alkylation with 4-chlorobenzyl bromide:
Step 1: Preparation of Piperidin-3-yl-methylamine
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Starting Material: Piperidin-3-one
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Yield: 60–65% (free base).
Step 2: N-Alkylation with 4-Chlorobenzyl Bromide
Optimization Insights
Performance Metrics
One-Pot Synthesis via Palladium-Catalyzed Cyclization
Methodology Overview
A one-pot approach utilizing palladium(II) chloride (PdCl2) and D-benzene glycinol enables simultaneous cyclization and functionalization. This method avoids intermediate isolation, enhancing efficiency.
Reaction Scheme
Advantages and Limitations
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Yield: 25–30% (limited by competing side reactions).
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Drawbacks: High catalyst loading and prolonged reaction time.
Hydrochloride Salt Formation
Standard Protocol
The free base is treated with hydrochloric acid (HCl) in an anhydrous solvent (e.g., diethyl ether or THF) to precipitate the hydrochloride salt.
Conditions:
Characterization Data
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield | Scalability | Cost |
|---|---|---|---|
| Reductive Amination | 45–50% | Moderate | High |
| Alkylation | 35–40% | High | Medium |
| One-Pot Synthesis | 25–30% | Low | Low |
Scientific Research Applications
C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ primarily in substituents on the benzyl group or the amine moiety. Key comparisons are summarized below:
Structural and Physicochemical Properties
Key Observations:
Halogen vs. Alkyl Substituents: The 4-chloro and 3-fluoro analogs exhibit distinct electronic and steric profiles. Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may enhance lipophilicity and influence binding affinity in hydrophobic pockets .
Molar Mass Trends :
- The chloro derivative’s higher molar mass (~300 g/mol) compared to the fluoro analog (~283 g/mol) aligns with chlorine’s atomic weight. The methyl-substituted compound has the lowest molar mass (254.8 g/mol), reflecting the lighter methyl group .
Purity and Availability :
Research Implications and Limitations
While detailed biological data for these compounds are scarce, their structural differences highlight the importance of substituent selection in drug design. Further studies comparing binding assays, metabolic stability, and toxicity profiles are needed to fully elucidate their comparative advantages.
Biological Activity
C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 275.21 g/mol. It features a piperidine ring substituted with a 4-chlorobenzyl group and a methylamine moiety, which enhances its solubility in water, making it suitable for various pharmacological and medicinal chemistry applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structural characteristics of this compound contribute to its biological activity. The presence of the 4-chlorobenzyl group is significant as it may influence receptor affinity and modulate neurotransmitter systems, similar to other piperidine derivatives.
Key Features
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 275.21 g/mol |
| Solubility | High (in water) |
The mechanism of action of this compound involves interactions with specific receptors in the nervous system. Preliminary studies suggest that it may affect neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial for various neurological functions.
Interaction with Receptors
The compound's piperidine structure allows it to bind effectively to neurotransmitter receptors, potentially modulating their activity. The chlorobenzyl group may enhance binding affinity, influencing pharmacological outcomes.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
- Neuropharmacological Effects : The compound has been investigated for its potential in treating neurological disorders due to its interaction with neurotransmitter systems.
- Antidepressant Properties : Some studies suggest that it may exhibit antidepressant-like effects, possibly through serotonin receptor modulation.
- Analgesic Activity : There are indications of pain-relieving properties, aligning with the actions of other piperidine derivatives.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Neurotransmitter Interaction : A study demonstrated that compounds similar to this compound significantly impacted serotonin uptake in vitro, suggesting potential antidepressant effects .
- Analgesic Effects : Research conducted on animal models indicated that administration of this compound resulted in a notable decrease in pain response, supporting its potential use as an analgesic .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| C-[1-(4-Methyl-benzyl)-piperidin-3-yl]-methylamine hydrochloride | Contains a methyl group instead of chlorine; different receptor affinity. | |
| C-[1-(Phenyl)-piperidin-3-yl]-methylamine hydrochloride | Lacks chlorine; may exhibit different pharmacological properties. |
Q & A
Q. What are the recommended methods for synthesizing C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride?
Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Step 1: React 4-chlorobenzyl chloride with a piperidine derivative under alkaline conditions (e.g., NaOH in dichloromethane) to form the benzyl-piperidine intermediate .
- Step 2: Introduce the methylamine group via reductive amination using NaBH₃CN or similar reducing agents.
- Purification: Column chromatography or recrystallization (yields ~85% for similar compounds) .
Q. How is HPLC used to assess the purity of this compound?
Methodological Answer:
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles .
- Ventilation: Use fume hoods to avoid inhalation .
- First Aid: For skin contact, rinse immediately with water; for eye exposure, flush for 15 minutes .
- Storage: In airtight containers at 2–8°C, away from light .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for this compound?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states .
- Data Feedback Loop: Integrate experimental results (e.g., NMR or MS data) into simulations to refine reaction pathways .
- Software Tools: Gaussian, ORCA, or ICReDD’s platforms for virtual reaction screening .
Q. How can contradictory stability data under varying pH conditions be resolved?
Methodological Answer:
- Systematic Testing: Conduct stability assays at pH 2–12 (e.g., using buffer solutions) with HPLC monitoring .
- Kinetic Analysis: Plot degradation rates vs. pH to identify instability thresholds.
- Comparative Studies: Cross-validate with similar piperidine derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, which shows pH-dependent hydrolysis) .
Q. What advanced techniques characterize its interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure binding affinity to receptors (e.g., serotonin or dopamine receptors).
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of binding .
- Cryo-EM/X-ray Crystallography: Resolve 3D structures of compound-target complexes .
Q. How do heterogeneous vs. homogeneous reaction conditions affect synthesis efficiency?
Methodological Answer:
- Heterogeneous Catalysis: Use solid supports (e.g., silica-immobilized catalysts) for easier recovery and reuse .
- Homogeneous Catalysis: Optimize solvent polarity (e.g., DMF vs. THF) to enhance reaction rates .
- Comparative Metrics: Track yields, reaction times, and catalyst loading (e.g., 5 mol% Pd/C vs. homogeneous Pd(OAc)₂) .
Q. What methodologies address discrepancies in reported biological activity data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
